2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
Description
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Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-14-8-15(2)12-19(11-14)28-24(30)23-20(6-7-31-23)26-25(28)32-13-21(29)27-22-17(4)9-16(3)10-18(22)5/h8-12H,6-7,13H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBIBJBLUCTRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a thieno[3,2-d]pyrimidine core with various substituents that influence its biological activity. The presence of a 3,5-dimethylphenyl group and a mesitylacetamide moiety contributes to its lipophilicity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 372.49 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 3.5 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related thieno[3,2-d]pyrimidine derivative demonstrated selective cytotoxicity against various cancer cell lines including HepG2 and MCF-7 cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
The proposed mechanism of action for the compound involves:
- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cancer progression.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells by activating caspases.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could contribute to their antitumor effects.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Significant cytotoxicity against cancer cells |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Moderate activity against bacterial strains |
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry evaluated a series of thieno[3,2-d]pyrimidine derivatives for their anticancer activity. The lead compound showed an IC50 value of 15 µM against the MCF-7 breast cancer cell line. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Mechanistic Insights
In another investigation, the compound was tested for its ability to inhibit the growth of HepG2 liver cancer cells. Results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptotic death.
Q & A
Basic: What are the critical steps for optimizing the synthesis of this thieno[3,2-d]pyrimidine derivative?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Maintain 50–80°C during cyclization to prevent side reactions (e.g., thioamide decomposition) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid crystallization .
- Catalysts : Triethylamine or NaH accelerates thioether bond formation between the thienopyrimidine core and acetamide moiety .
Key validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and confirm final purity (>95%) via HPLC .
Basic: How is structural characterization performed for this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.25–2.35 ppm (3,5-dimethylphenyl CH3) and δ 6.7–7.2 ppm (mesityl aromatic protons) confirm substituent integration .
- ¹³C NMR : Carbonyl signals at δ 170–175 ppm validate the 4-oxo group and acetamide linkage .
- Mass spectrometry : ESI-MS ([M+H]+) should match theoretical molecular weight (e.g., ~500–550 Da) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer: Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes) .
- Structural impurities : Re-characterize batches via X-ray crystallography to confirm stereochemical integrity .
- Target specificity : Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to validate mechanisms .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Substitute the 3,5-dimethylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance target binding .
- Thioether replacement : Test sulfone or sulfoxide analogs to evaluate redox stability .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize substituents improving binding to kinase targets (e.g., EGFR) .
Advanced: How to assess metabolic stability in preclinical models?
Answer:
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In vivo : Administer 10 mg/kg IV/PO in rodents; collect plasma at 0.5, 1, 2, 4, 8 h for pharmacokinetic profiling (t½, AUC) .
Basic: What analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- DSC : Verify melting point (e.g., 180–185°C) and absence of polymorphic transitions .
Advanced: How to design experiments for target identification?
Answer:
- Chemical proteomics : Immobilize the compound on sepharose beads; pull down binding proteins from cell lysates for LC-MS/MS identification .
- CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) in cell lines; assess resistance to compound-induced cytotoxicity .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent thioether oxidation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; confirm >90% purity via HPLC .
Advanced: How to address low solubility in aqueous buffers?
Answer:
- Co-solvents : Use 5–10% DMSO/PEG-400 in in vitro assays .
- Nanoparticle formulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-diffusion; assess encapsulation efficiency (>80%) via dialysis .
- Prodrug design : Introduce phosphate esters at the 4-oxo position to enhance aqueous solubility .
Advanced: What in vivo models are suitable for efficacy testing?
Answer:
- Inflammation : Murine LPS-induced endotoxemia model (dose: 20 mg/kg IP; measure TNF-α/IL-6 reduction) .
- Cancer : Xenograft models (e.g., HCT-116 colon cancer) with biweekly oral dosing (50 mg/kg); monitor tumor volume via caliper .
- Safety : Conduct 14-day toxicity studies in rats (NOAEL determination via histopathology and serum biochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
